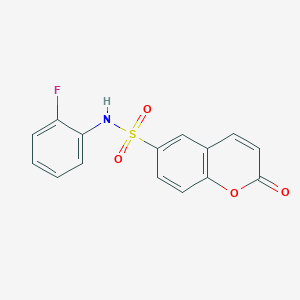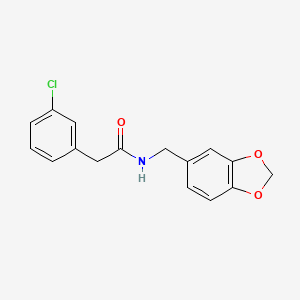
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as FS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. FS-1 is a sulfonamide derivative of 2-oxo-2H-chromene, a class of compounds known for their biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood, but it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that plays a key role in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and pain. Furthermore, this compound has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal lab conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound also has limited bioavailability, which can limit its use in vivo.
Orientations Futures
There are several future directions for the research on N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide. One direction is to investigate the potential of this compound as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its biological activities. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activities.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized through a multistep process starting from 2-hydroxybenzaldehyde. The first step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester. The second step involves the cyclization of the ethyl ester with sulfuric acid to form 2-oxo-2H-chromene-3-carboxylic acid. The final step involves the reaction of the carboxylic acid with sulfamide and 2-fluoroaniline in the presence of a coupling reagent to form this compound.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide has shown potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, colon cancer, and lung cancer. This compound has also been reported to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been reported to exhibit antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-12-3-1-2-4-13(12)17-22(19,20)11-6-7-14-10(9-11)5-8-15(18)21-14/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJSNXUMQUCQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5363570.png)
![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)
![{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)


![1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)